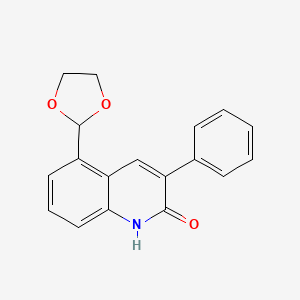
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzene, also known as 2C3TFA-5TFMNB, is a synthetic compound with a wide range of applications in the scientific research field. It has a unique structure that allows for a variety of reactions and interactions with other molecules, making it a valuable tool for many scientific studies.
Applications De Recherche Scientifique
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of biologically active compounds, and as a building block for the synthesis of novel materials. It has also been used to study the structure and reactivity of organic molecules, and to investigate the mechanism of enzyme-catalyzed reactions.
Mécanisme D'action
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB acts as a Lewis base, meaning that it can donate electrons to other molecules. This allows it to interact with a wide variety of molecules and to catalyze many different reactions. It can also act as a proton acceptor, allowing it to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB has been shown to have a variety of biochemical and physiological effects. It can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be an effective antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to prepare and can be used in a variety of reactions. However, it is also a relatively toxic compound, so it should be handled with care and only used in a well-ventilated area.
Orientations Futures
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB has a wide range of potential applications in the scientific research field. It can be used to study the structure and reactivity of organic molecules, to investigate the mechanism of enzyme-catalyzed reactions, and to synthesize novel materials. It has also been shown to have anti-inflammatory and anti-cancer properties, so it could be used to develop new drugs and therapies. Additionally, it could be used to develop new methods for the synthesis of biologically active compounds.
Méthodes De Synthèse
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzeneB can be synthesized using a variety of methods, but the most common is a reaction between chloroacetic acid and trifluoromethylnitrobenzene. This reaction is catalyzed with a base, such as sodium hydroxide, and is usually carried out in an organic solvent, such as dichloromethane. The reaction produces a yellow-orange solution, which is then purified using column chromatography.
Propriétés
IUPAC Name |
N-[2-chloro-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2O3/c10-6-4(17-7(19)9(14,15)16)1-3(8(11,12)13)2-5(6)18(20)21/h1-2H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHLSDPBFMRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoroacethylamino)-5-(trifluoromethyl)nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)
